molecular formula C7H9NO4S B2945785 4-Hydroxy-3-methoxybenzene-1-sulfonamide CAS No. 1243362-00-6

4-Hydroxy-3-methoxybenzene-1-sulfonamide

Cat. No.: B2945785
CAS No.: 1243362-00-6
M. Wt: 203.21
InChI Key: NZXJVWINIAGNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Hydroxy-3-methoxybenzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the sulfonation of 4-Hydroxy-3-methoxybenzene (guaiacol) with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide . The reaction conditions typically include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.

In industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques can further enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-Hydroxy-3-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular processes that contribute to tumor growth and survival. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems .

Comparison with Similar Compounds

4-Hydroxy-3-methoxybenzene-1-sulfonamide can be compared with other similar compounds such as:

The presence of both hydroxyl and methoxy groups in this compound contributes to its unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-hydroxy-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXJVWINIAGNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.